6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one
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Overview
Description
6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one is a complex organic compound with a unique pentacyclic structure. It is classified as a triterpenoid, which is a type of chemical compound composed of six isoprene units and is commonly found in plants and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Pentacyclic Core: This involves cyclization reactions to form the pentacyclic structure.
Functional Group Modifications: Introduction of hydroxyl groups and other functional groups through oxidation and reduction reactions.
Final Assembly: Combining the modified fragments to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of the original compound.
Scientific Research Applications
6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,2-Dihydroxy-2-methylpropyl)-9,10-dihydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosan-17-one
- 8,17-Dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-en-12-one
Uniqueness
6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one is unique due to its specific arrangement of functional groups and its pentacyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H48O5 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
6-(1,2-dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one |
InChI |
InChI=1S/C30H48O5/c1-16-13-19(25(33)27(4,5)34)35-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31,33-34H,9-15H2,1-8H3 |
InChI Key |
YNKJSQIXVXWFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)O |
Origin of Product |
United States |
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